[4-(3,3,3-Trifluoropropoxy)phenyl]methanol chemical properties
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol chemical properties
This guide provides an in-depth technical analysis of [4-(3,3,3-Trifluoropropoxy)phenyl]methanol , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.
Part 1: Executive Summary & Chemical Identity
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol (CAS: 1340442-62-7) is a benzylic alcohol derivative characterized by a para-substituted 3,3,3-trifluoropropoxy ether chain.[1] In drug discovery, this motif serves as a critical "bioisostere," offering a strategic balance between the electron-withdrawing nature of the trifluoromethyl group and the steric flexibility of the propoxy linker.
The compound is primarily utilized as an intermediate for introducing the 4-(3,3,3-trifluoropropoxy)benzyl moiety into larger pharmacophores. This modification is frequently employed to block metabolic soft spots (e.g., para-hydroxylation of phenyl rings) and increase membrane permeability (LogP modulation).
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value / Description |
| CAS Number | 1340442-62-7 |
| IUPAC Name | [4-(3,3,3-Trifluoropropoxy)phenyl]methanol |
| Molecular Formula | |
| Molecular Weight | 220.19 g/mol |
| Appearance | White to off-white solid (low melting) or viscous liquid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, Ethyl Acetate; Low water solubility |
| LogP (Predicted) | ~2.3 - 2.8 (Enhanced lipophilicity vs. non-fluorinated analog) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Part 2: Synthetic Methodology
The synthesis of [4-(3,3,3-Trifluoropropoxy)phenyl]methanol is most reliably achieved through a convergent two-step sequence: Williamson Ether Synthesis followed by Carbonyl Reduction . This route avoids the potential over-alkylation issues associated with using 4-hydroxybenzyl alcohol directly.
Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available 4-hydroxybenzaldehyde.
Detailed Experimental Protocol
Step 1: Etherification (Formation of the Aldehyde Intermediate)
Objective: Selective alkylation of the phenolic hydroxyl group.
-
Setup: Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (10 volumes).
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv). The excess base ensures complete deprotonation of the phenol. -
Alkylation: Dropwise add 1-Bromo-3,3,3-trifluoropropane (1.2 equiv).
-
Reaction: Heat to 80–90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
-
Workup: Cool to room temperature. Pour into ice-water (precipitates the product).[3] Filter the solid or extract with Ethyl Acetate. Wash organics with water (to remove DMF) and brine.
-
Purification: Recrystallization from Hexane/Ethanol or flash chromatography if necessary.
Step 2: Reductive Conversion to Alcohol
Objective: Chemoselective reduction of the aldehyde to the primary alcohol without affecting the ether linkage or the
-
Solvation: Dissolve the intermediate 4-(3,3,3-trifluoropropoxy)benzaldehyde (1.0 equiv) in Methanol (MeOH) or Ethanol.
-
Reduction: Cool to 0°C . Add Sodium Borohydride (
) (0.5 – 1.0 equiv) portion-wise over 15 minutes.-
Causality: Low temperature prevents "runaway" exotherms and minimizes side reactions, although
is generally mild.
-
-
Completion: Stir at 0°C for 30 mins, then warm to room temperature for 1–2 hours.
-
Quench: Carefully add saturated Ammonium Chloride (
) solution to destroy excess hydride and hydrolyze the borate complex. -
Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Dry over
and concentrate. -
Result: The product is typically obtained as a white solid or clear oil in >90% yield.
Part 3: Reactivity & Applications
Functional Group Reactivity
The chemical behavior of [4-(3,3,3-Trifluoropropoxy)phenyl]methanol is dominated by the benzyl alcohol functionality, as the fluorinated ether tail is chemically inert under most standard organic conditions.
| Reaction Type | Reagents | Transformation |
| Oxidation | Reverts to Aldehyde (useful for reductive amination). | |
| Halogenation | Converts to Benzyl Chloride/Bromide (highly reactive electrophile). | |
| Activation | Forms Mesylate (excellent leaving group for nucleophilic substitution). | |
| Ether Cleavage | WARNING: Can cleave the aryl ether bond. Avoid strong Lewis acids if the ether is to be retained. |
Medicinal Chemistry Utility[5]
-
Metabolic Stability: The
group blocks metabolic oxidation at the terminal position of the propoxy chain. -
Lipophilicity Tuning: The trifluoropropyl group adds significant hydrophobicity compared to a standard propyl group, aiding in blood-brain barrier (BBB) penetration or membrane permeability.
-
Bioisosterism: It acts as a spacer that mimics the length of a butyl chain but with altered electronic properties due to the fluorine atoms.
Part 4: Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). Benzyl alcohols can slowly oxidize to benzaldehydes upon prolonged exposure to air. -
Specific Fluorine Safety: While the
group is stable, thermal decomposition at extreme temperatures (>200°C) may release Hydrogen Fluoride (HF). Do not incinerate in standard waste streams.
References
-
Accela ChemBio. (n.d.). Product Information: CAS 1340442-62-7.[1][4][5] Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) Reduction of Aldehydes. Retrieved from [Link]
Sources
- 1. 217299-03-1,4-Aminotetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. biosynth.com [biosynth.com]
- 5. 27384-45-8,5-(dimethylamino)pentan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
